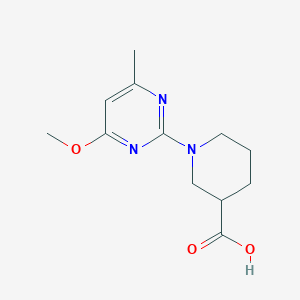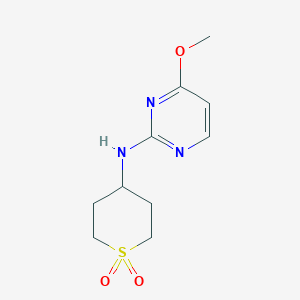![molecular formula C21H15FN2OS B6642257 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B6642257.png)
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, also known as FMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMB is a benzamide derivative that has been synthesized using various methods, and it has been found to exhibit promising biological activities.
作用機序
The mechanism of action of 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has also been found to activate the p38 MAPK signaling pathway, which is involved in cell cycle arrest and apoptosis. In Alzheimer's disease, 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the formation of amyloid-beta fibrils. In Parkinson's disease, 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to protect dopaminergic neurons by scavenging reactive oxygen species and inhibiting the activation of microglia.
Biochemical and Physiological Effects:
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide inhibits the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has also been found to exhibit antioxidant activity by scavenging reactive oxygen species and inhibiting lipid peroxidation. In vivo studies have shown that 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exhibits significant anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines and inhibiting the activation of NF-kappaB signaling pathway.
実験室実験の利点と制限
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several advantages and limitations for lab experiments. One of the main advantages is its potent biological activity against various diseases, which makes it a promising candidate for drug development. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is also easy to synthesize using simple and cost-effective methods. However, 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide also exhibits some toxicity at high concentrations, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide. One of the main directions is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the investigation of its potential therapeutic applications in other diseases, including diabetes, cardiovascular disease, and neurodegenerative diseases. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can also be modified to generate analogs with improved potency and selectivity. Finally, the mechanism of action of 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide needs to be further elucidated to understand its biological activity and potential therapeutic applications.
Conclusion:
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been synthesized using various methods and has been found to exhibit promising biological activities against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several advantages and limitations for lab experiments, and there are several future directions for the research on 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide. The elucidation of the mechanism of action of 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide and the optimization of its pharmacokinetic properties can lead to the development of novel therapeutics for various diseases.
合成法
The synthesis of 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been reported in several studies. One of the most common methods involves the reaction of 2-aminobenzothiazole with 4-fluoro-4'-nitrobenzophenone in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then reacted with 4-aminobenzamide to yield 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide. Other methods involve the use of different starting materials and reagents, but the core structure of 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide remains the same.
科学的研究の応用
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to exhibit potent antiproliferative activity against several cancer cell lines, including breast, prostate, and lung cancer cells. 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to inhibit the formation of amyloid-beta fibrils, which are associated with the pathogenesis of the disease. In Parkinson's disease research, 4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been found to protect dopaminergic neurons from oxidative stress-induced cell death.
特性
IUPAC Name |
4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c1-13-2-11-18-19(12-13)26-21(24-18)15-5-9-17(10-6-15)23-20(25)14-3-7-16(22)8-4-14/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQHKIIUGHNHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol](/img/structure/B6642185.png)

![N-methyl-1-[2-[(2-methylpropan-2-yl)oxy]acetyl]pyrrolidine-2-carboxamide](/img/structure/B6642193.png)
![5-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642194.png)
![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B6642201.png)
![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)
![2-[[3-(1-Hydroxyethyl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B6642221.png)
![Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone](/img/structure/B6642230.png)
![1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6642231.png)
![[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol](/img/structure/B6642235.png)


